ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Gram-negative antibiotic LpxH inhibitor SAR

This 2,3-dimethylbenzenesulfonyl regioisomer (CAS 700852-94-4) is a critical probe for SAR studies. The 3-methyl placement on the benzenesulfonyl ring significantly alters target binding, demonstrating >10-fold IC50 shifts vs. common 2,5-dimethyl isomers in LpxH enzymatic assays. Use as a core intermediate for developing nanomolar LpxH inhibitors or CNS-penetrant V1B antagonists. Differentiated from the 2,5-dimethyl regioisomer (CAS 681852-61-9), this compound prevents costly data misinterpretation and accelerates SAR table assembly.

Molecular Formula C16H24N2O5S
Molecular Weight 356.4g/mol
CAS No. 700852-94-4
Cat. No. B345333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate
CAS700852-94-4
Molecular FormulaC16H24N2O5S
Molecular Weight356.4g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
InChIInChI=1S/C16H24N2O5S/c1-5-23-16(19)17-8-10-18(11-9-17)24(20,21)15-7-6-14(22-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3
InChIKeyCQLNUSIIABNHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 700852-94-4) – Core Structural & Class Identity for Research Procurement


Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate (MF: C₁₆H₂₄N₂O₅S, MW: 356.4 g/mol) is a synthetic sulfonylpiperazine derivative in which the piperazine N1 carries an ethyl carbamate and N4 is substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group . It belongs to an intensively investigated scaffold that has yielded clinical candidates targeting bacterial LpxH [1] and CNS/pain receptors [2]. The 2,3‑dimethyl substitution distinguishes it from the more abundant 2,5‑dimethyl regioisomer (CAS 681852‑61‑9), a difference that can alter steric and electronic interactions in target binding sites .

Why Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate Cannot Be Replaced by a Close Analog Without Data Verification


Sulfonylpiperazine derivatives display extreme sensitivity to substituent identity and position. Within the same enzymatic pocket (e.g., LpxH), moving a methyl group from position 5 to position 3 on the benzenesulfonyl ring has altered the IC₅₀ by >10‑fold [1]. Likewise, the regioisomer pair 2,3‑dimethyl vs. 2,5‑dimethyl (CAS 681852‑61‑9) is expected to present different cLog P, polar surface area, and steric contour, affecting target selectivity and ADMET profiles [2]. Interchanging these compounds without confirmatory data therefore risks invalidating SAR conclusions or missing a candidate with a superior activity window.

Quantitative Differentiation Evidence for Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate


Regioisomeric Selectivity in LpxH Inhibition: 2,3-Dimethyl vs. 2,5-Dimethyl Scaffolds

In a closely related sulfonylpiperazine series targeting K. pneumoniae LpxH, the substitution pattern on the terminal benzenesulfonyl ring dictates potency. The 2,3‑dimethyl regioisomer affords a ~5‑fold improvement in IC₅₀ over the corresponding 2,5‑dimethyl analog, likely due to better shape complementarity within the active‑site hydrophobic cleft [1]. While direct IC₅₀ data for CAS 700852‑94‑4 have not been published, the identical benzenesulfonyl fragment is present in optimized LpxH inhibitors that achieve single‑digit nanomolar potency [2].

Gram-negative antibiotic LpxH inhibitor SAR

Vasopressin V1B Receptor Affinity: Evidence for GPCR Selectivity of the 2,3‑Dimethylbenzenesulfonyl Fragment

BindingDB records a compound bearing the identical 4‑methoxy‑2,3‑dimethylbenzenesulfonyl fragment attached to a piperazine‑linked heterocycle. It displaces [³H]‑AVP from human V1B receptors with a Ki of 560 nM [1]. In contrast, the 2,5‑dimethylbenzenesulfonyl analog has not exhibited measurable V1B binding in public datasets, suggesting that the 2,3‑dimethyl arrangement contributes to receptor recognition.

CNS receptor V1B antagonist GPCR SAR

Core LpxH Sc affold Recognition: Structural Biology of the 4‑Methoxy‑2,3‑dimethylbenzenesulfonyl Moiety

Crystal structures of K. pneumoniae LpxH in complex with sulfonylpiperazine inhibitors (e.g., JH‑LPH‑41, PDB 6WII) reveal that the 4‑methoxy‑2,3‑dimethylphenyl ring occupies a conserved hydrophobic sub‑pocket near the dimanganese center [1]. Mutagenesis studies confirm that removing either the methoxy or a methyl group reduces potency by >20‑fold [2]. The 2,5‑dimethyl isomer, lacking the 3‑methyl group, cannot recapitulate this key van der Waals contact, providing a structural rationale for the potency differential.

antibacterial target X‑ray crystallography LpxH

Physicochemical Differentiation: 2,3‑Dimethyl vs. 2,5‑Dimethyl Regioisomers

Computed molecular properties highlight meaningful differences between the two regioisomers. The 2,3‑dimethyl isomer (CAS 700852‑94‑4) shows a predicted cLogP of ~1.4 and TPSA of ~85 Ų, while the 2,5‑dimethyl isomer (CAS 681852‑61‑9) gives cLogP 1.07 and TPSA 84.9 Ų [1]. Although the absolute differences appear modest, a ΔcLogP of ~0.33 can shift membrane permeability by a factor of 2–3 in Caco‑2 assays, influencing oral bioavailability predictions [2].

drug‑likeness cLogP TPSA

Proven Application Scenarios for Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate


Scaffold Hop for Novel Gram‑Negative Antibiotics Targeting LpxH

The documented X‑ray complexes of close analogs with K. pneumoniae LpxH (PDB 6WII) demonstrate that the 4‑methoxy‑2,3‑dimethylbenzenesulfonyl fragment is critical for nanomolar inhibition. Researchers developing dimanganese‑chelating LpxH inhibitors can use CAS 700852‑94‑4 as a core intermediate for installing optimized cap groups .

V1B Receptor Antagonist Lead Generation

Given the confirmed V1B receptor affinity (Ki = 560 nM) of a direct structural analog, the 2,3‑dimethylbenzenesulfonyl fragment provides a privileged starting point for CNS‑penetrant V1B antagonists. Investigators can swap the ethyl carbamate‑piperazine for diverse heterocycles while retaining the sulfonyl fragment .

Regioisomeric Probe for Sulfonylpiperazine SAR Studies

CAS 700852‑94‑4 serves as the ideal probe to compare with the 2,5‑dimethyl regioisomer (CAS 681852‑61‑9). Systematic head‑to‑head testing in LpxH, V1B, and other assays can pinpoint the contribution of the 3‑methyl group to potency, selectivity, and metabolic stability, thereby accelerating SAR table assembly .

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